molecular formula C21H28O4 B1667395 Anecortave CAS No. 10184-70-0

Anecortave

Katalognummer B1667395
CAS-Nummer: 10184-70-0
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as anecortave acetate for depot suspension under the trade name Retaane .


Synthesis Analysis

Anecortave can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, anecortave acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of Anecortave is C21H28O4 . The average molecular weight is 344.445 Da .


Chemical Reactions Analysis

Anecortave acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Anecortave acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

1. Glaucoma Treatment

  • Application Summary : Anecortave Acetate is used in the medical management of glaucoma. It is often compromised by patients’ nonadherence with prescribed topical therapy - both the ability to execute eye drop administration and persistency of medication use .
  • Methods of Application : The use of an anterior of anecortave acetate by juxtascleral administration .
  • Results or Outcomes : The use of anecortave acetate may have the potential not only to delay the progression of this chronic disease process, but also have a significant positive impact on the socioeconomic burden of glaucoma .

2. Retinoblastoma Treatment

  • Application Summary : Anecortave Acetate is used as a single and adjuvant therapy in the treatment of retinal tumors of LH BETA T AG Mice .
  • Methods of Application : A single subconjunctival injection of anecortave acetate was delivered to right eyes only .
  • Results or Outcomes : A statistically significant reduction in tumor burden was detected after a single periocular injection of anecortave acetate .

Eigenschaften

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144268
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anecortave

CAS RN

10184-70-0
Record name Anecortave [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anecortave
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANECORTAVE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anecortave
Reactant of Route 2
Anecortave
Reactant of Route 3
Anecortave
Reactant of Route 4
Anecortave
Reactant of Route 5
Anecortave
Reactant of Route 6
Anecortave

Citations

For This Compound
1,430
Citations
S Hayek, M Scherrer, D Barthelmes… - Klinische …, 2007 - thieme-connect.com
… since anecortave acetate remains active for 6 months. At the 6 month follow-up we performed a second PJD of anecortave acetate if visual acuity was stable and CNV activity persisted. …
Number of citations: 12 www.thieme-connect.com
Anecortave Acetate Clinical Study Group - Ophthalmology, 2003 - Elsevier
PURPOSE: To evaluate safety and efficacy of the angiostatic agent anecortave acetate, compared with a placebo, for treatment of subfoveal choroidal neovascularization (CNV). …
Number of citations: 242 www.sciencedirect.com
A Augustin - Clinical interventions in aging, 2006 - Taylor & Francis
RETAANE ® 15mg (anecortave acetate suspension) is under investigation to treat exudative age-related macular degeneration (AMD), the single largest cause of blindness in the …
Number of citations: 22 www.tandfonline.com
AF Clark - Survey of ophthalmology, 2007 - Elsevier
Anecortave acetate is a unique angiostatic agent. Although … Anecortave acetate has broad based angiostatic activity, … angiogenic factor, anecortave acetate inhibits neovascularization …
Number of citations: 40 www.sciencedirect.com
SJ Bakri, PK Kaiser - Expert Opinion on Investigational Drugs, 2006 - Taylor & Francis
This manuscript reviews the pharmacotherapeutics of the novel, angiostatic cortisene, anecortave acetate suspension, for the treatment of age-related macular degeneration. The …
Number of citations: 5 www.tandfonline.com
Anecortave Acetate Clinical Study Group - Retina, 2003 - journals.lww.com
… after anecortave acetate 15 mg than placebo. More patients treated with anecortave acetate … Anecortave acetate 15 mg inhibited lesion growth significantly better than placebo (P= 0.001…
Number of citations: 119 journals.lww.com
…, EK Sullivan, Anecortave Acetate Clinical Study Group - Ophthalmology, 2006 - Elsevier
… The month 12 clinical outcome for anecortave acetate was … PDT to +21.7% favoring anecortave acetate). No serious … demonstrate that the benefits of anecortave acetate for the treatment …
Number of citations: 152 www.sciencedirect.com
CM Eandi, MD Ober, KB Freund, CM Klais, JS Slakter… - Retina, 2006 - journals.lww.com
… The results of this study suggest that anecortave acetate may inhibit retinal and subretinal permeability … Anecortave acetate appears to benefit the leakage and vision in patients with the …
Number of citations: 31 journals.lww.com
J Heaton, P Kastner, R Hackett - Survey of ophthalmology, 2007 - Elsevier
A number of preclinical safety pharmacology and toxicity studies have been performed on the angiostatic cortisene anecortave acetate in various species and using different routes of …
Number of citations: 6 www.sciencedirect.com
AJ Augustin, DJ D'Amico, WF Mieler… - Graefe's Archive for …, 2005 - Springer
… As part of this study, 33 patients received Anecortave Acetate 30 mg, 33 patients received Anecortave Acetate 15 mg, 32 patients received Anecortave Acetate 3 mg, and 30 patients …
Number of citations: 46 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.